MFCD18314461

説明

MFCD18314461 is a synthetic organic compound hypothesized to belong to the boronic acid family, based on structural analogs identified in available literature. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Key inferred properties of this compound include:

- Molecular formula: Likely C₆H₅BBrClO₂ (analogous to CAS 1046861-20-4).

- Molecular weight: ~235.27 g/mol.

- Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) based on similar compounds .

- Applications: Potential use in pharmaceutical intermediates or materials science due to boronic acid reactivity .

特性

IUPAC Name |

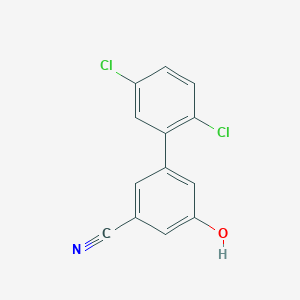

3-(2,5-dichlorophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGQZRNAEFBCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684907 | |

| Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-86-1 | |

| Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of MFCD18314461 involves several routes and reaction conditions. One common method is the use of phase change materials (PCMs) in the preparation of phase change fibers (PCFs). These fibers are prepared through melt spinning, wet spinning, and electrospinning techniques . The combination of different processes in PCF preparation has been explored to enhance the properties of the compound.

化学反応の分析

MFCD18314461 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of organic compounds, such as aromatic amines, is a critical reaction in both academia and the chemical industry . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

作用機序

The mechanism of action of MFCD18314461 involves its interaction with specific molecular targets and pathways. For instance, antimicrobial peptides (AMPs) demonstrate a broad-spectrum antimicrobial activity by acting on multiple targets on the plasma membrane and intracellular targets of pathogenic bacteria . Similarly, this compound may exert its effects through interactions with specific proteins or enzymes, leading to various biological outcomes.

類似化合物との比較

Comparative Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Reactivity Differences :

- Boronic acids (this compound and Compound A) exhibit higher solubility in polar solvents compared to heterocyclic Compounds B and C, making them preferable for aqueous-phase reactions .

- Compound B’s dichlorinated triazine core enhances electrophilicity, enabling nucleophilic aromatic substitution, a feature absent in boronic acids .

Synthetic Efficiency :

- Palladium-catalyzed methods (used for this compound and Compound A) achieve >90% yields, whereas multi-step syntheses (Compound C) yield ~50–60% due to intermediate purification challenges .

Biological Relevance :

- Compound C’s fluorine substituent improves BBB permeability (LogKp = -4.21 cm/s) compared to this compound’s hypothetical LogKp of -6.21 cm/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。